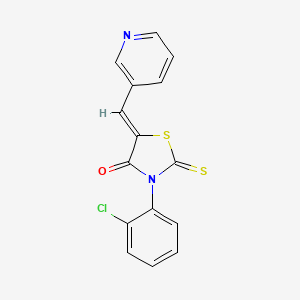![molecular formula C22H17Cl2N3O B15097752 N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B15097752.png)
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .
科学的研究の応用
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-ethoxybenzamide .
Uniqueness
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dichlorobenzyl and benzimidazole moieties contribute to its potency and selectivity in various applications .
特性
分子式 |
C22H17Cl2N3O |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-17-9-6-10-18(24)16(17)14-27-20-12-5-4-11-19(20)26-21(27)13-25-22(28)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28) |
InChIキー |
ARTUZERLUWGHFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxyben zo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B15097686.png)

![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097706.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097708.png)
![5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B15097713.png)
![Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B15097717.png)
![1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one](/img/structure/B15097727.png)
![Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine](/img/structure/B15097739.png)
![1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B15097745.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15097750.png)
![2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole](/img/structure/B15097754.png)
![(5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097757.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097762.png)
